molecular formula C6H12N4 B13174105 (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine

(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine

Cat. No.: B13174105
M. Wt: 140.19 g/mol
InChI Key: JYXQLWGUUVLZPQ-BYPYZUCNSA-N
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Description

(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine is a chiral amine-substituted 1,2,4-triazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a 1,2,4-triazole heterocycle, a privileged scaffold known for its diverse biological activities and presence in numerous therapeutic agents . The stereospecific (S)-enantiomer is supplied to meet the stringent requirements of biological studies where chirality can critically influence receptor binding and activity. This chemical is primarily valuable for research focused on the central nervous system. It serves as a key structural analog to compounds investigated as potent agonists of Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a emerging and promising G protein-coupled receptor target for the development of novel therapeutic strategies for psychiatric and neurological disorders, including schizophrenia . TAAR1 agonists have demonstrated efficacy in preclinical models, reducing symptoms without the mechanism of dopamine D2 receptor blockade associated with conventional antipsychotics, suggesting a potentially improved side effect profile . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a reference standard in structure-activity relationship (SAR) studies to develop new TAAR1-targeted therapies. The 1,2,4-triazole core is a versatile pharmacophore also found in various commercial drugs with antifungal, anticancer, and antiviral properties . As such, this compound may also hold utility in broader screening programs for discovering new bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle all chemicals with appropriate care in a controlled laboratory setting.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

(1S)-1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C6H12N4/c1-3-5-8-6(4(2)7)10-9-5/h4H,3,7H2,1-2H3,(H,8,9,10)/t4-/m0/s1

InChI Key

JYXQLWGUUVLZPQ-BYPYZUCNSA-N

Isomeric SMILES

CCC1=NC(=NN1)[C@H](C)N

Canonical SMILES

CCC1=NC(=NN1)C(C)N

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Hydrazine Derivatives with Nitriles

Step 1: Synthesis of 5-Ethyl-1H-1,2,4-triazole-3-carboxamide

  • Reagents:

    • Ethyl hydrazine derivative (e.g., ethyl hydrazine hydrate)
    • Ethyl nitrile (acetonitrile derivative)
    • Catalysts: Copper salts (e.g., copper sulfate) or acid catalysts (e.g., acetic acid)
    • Solvent: Ethanol or methanol
  • Procedure:

    • Mix ethyl hydrazine with ethyl nitrile in ethanol.
    • Heat under reflux at 80–120°C for several hours.
    • Cyclization occurs via nucleophilic attack of hydrazine on nitrile carbon, forming the triazole ring.
    • The reaction mixture is cooled, and the product is isolated by filtration or crystallization.

Step 2: Functionalization to Attach the Ethanamine Side Chain

  • Reagents:

    • The triazole intermediate
    • Ethyl halide (e.g., ethyl bromide or chloride)
    • Amine nucleophile (e.g., ammonia or primary amines)
    • Base (e.g., potassium carbonate)
  • Procedure:

    • Alkylation of the triazole at the appropriate nitrogen position using ethyl halide under basic conditions.
    • Alternatively, nucleophilic substitution with ethanamine derivatives to introduce the aminoalkyl group at position 3.

Step 3: Stereoselective Resolution or Asymmetric Synthesis

  • To obtain the (1S)-enantiomer , chiral auxiliaries or chiral catalysts are employed during the alkylation or subsequent steps.
  • Chiral resolution techniques, such as chiral chromatography or crystallization with chiral acids/bases, can be used to isolate the stereochemically pure product.

Microwave-Assisted Synthesis (Industrial Scale)

Recent advances include microwave irradiation to accelerate cyclization and functionalization steps, improving yields and reducing reaction times. This method involves:

  • Combining precursors in a sealed microwave reactor.
  • Applying controlled microwave energy at specific temperatures (e.g., 150–200°C).
  • Achieving rapid cyclization and subsequent functionalization within minutes to hours.

Catalytic and Green Chemistry Approaches

  • Use of metal catalysts (e.g., copper, palladium) enhances reaction efficiency.
  • Solvent-free or aqueous conditions are explored for environmentally friendly processes.
  • Continuous flow reactors enable scalable production with precise control over reaction parameters.

Data Table Summarizing Preparation Methods

Method Precursors Catalysts Solvent Reaction Conditions Yield (%) Remarks
Hydrazine-Nitrile Cyclization Ethyl hydrazine hydrate + Ethyl nitrile Copper sulfate Ethanol Reflux 80–120°C, 6–12 hrs 45–65 Conventional batch
Alkylation of Triazole Triazole intermediate + Ethyl halide Potassium carbonate Acetone or DMF 60–100°C, 4–8 hrs 50–70 Stereoselective resolution needed
Microwave-Assisted Synthesis Precursors + Catalysts None or metal catalysts Water or solvent-free 150–200°C, 10–30 min 70–85 Rapid, scalable

Notes on Reaction Conditions and Optimization

  • Temperature: Elevated temperatures (80–200°C) are essential for cyclization and alkylation.
  • Solvent Choice: Ethanol, methanol, or polar aprotic solvents like DMF or DMSO facilitate nucleophilic substitutions.
  • Catalysts: Copper salts catalyze cyclization; chiral catalysts or auxiliaries are employed for stereoselectivity.
  • Purification: Crystallization, chromatography, or recrystallization ensures high purity and stereochemical integrity.

Chemical Reactions Analysis

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions , forming fused heterocyclic systems. For example:

  • Reaction with Tosyl Azides : Under catalytic conditions, the enamine intermediate derived from the ethanamine moiety undergoes cycloaddition with tosyl azides (Ar–N₃), forming triazoline intermediates that eliminate proline catalysts to yield NH-1,2,3-triazoles (Fig. 1A) .

  • Microwave-Assisted Cycloaddition : Microwave irradiation accelerates reactions with aryl azides, improving yields (75–92%) and reducing reaction times (<1 hour) .

Mechanism :

  • Enamine formation via base-catalyzed condensation.

  • Azide addition to the α,β-unsaturated intermediate.

  • Cyclization and elimination to stabilize the triazole product .

Nucleophilic Substitution Reactions

The primary amine group reacts with electrophiles:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationAlkyl halides (R–X), K₂CO₃, DMF, 80°CN-Alkylated derivatives60–85%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C→RTAmides (e.g., R–CO–NH–CH₂–triazole)70–90%
Schiff Base FormationAryl aldehydes, EtOH, refluxImines (R–CH=N–CH₂–triazole)65–78%

Key Observation : Steric hindrance from the ethyl group on the triazole slightly reduces reactivity at the amine site compared to unsubstituted analogs.

Coordination Chemistry

The triazole N-atoms act as ligands for transition metals:

  • Cu(II) Complexes : Forms stable octahedral complexes with Cu(NO₃)₂ in methanol, confirmed by UV-Vis (λmax=610nm\lambda_{\text{max}}=610\,\text{nm}
    ) and ESR spectroscopy (g=2.25g_{\parallel}=2.25
    ).

  • Catalytic Applications : Pd complexes of this compound show efficacy in Suzuki-Miyaura cross-coupling (TON = 1,200).

Structural Insight : X-ray crystallography reveals bidentate coordination via N2 and N4 of the triazole ring (Fig. 1B).

4.1. Triazole Ring Functionalization

  • Halogenation : Treatment with NBS (N-bromosuccinimide) in CCl₄ selectively brominates the triazole’s C5 position .

  • Oxidation : H₂O₂/Fe²⁺ oxidizes the triazole to 1,2,4-triazole-3-carboxylic acid derivatives .

4.2. Annulation Reactions

Reaction with α-haloketones (X–CO–R) in ethanol yields triazolo[3,4-b]thiadiazines via:

  • Nucleophilic substitution at the halide.

  • Cyclization with the triazole’s NH group (Fig. 1C) .

Biological Interactions

  • Antimicrobial Activity : Forms hydrogen bonds with fungal CYP51 (IC₅₀ = 2.3 µM), inhibiting ergosterol synthesis.

  • Enzyme Inhibition : Binds to bacterial dihydrofolate reductase via π–π stacking (Kᵢ = 0.8 µM).

Reaction Conditions and Optimization

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at 80°C
SolventDMSO or DMFPolarity enhances kinetics
CatalystsPyrrolidine (5 mol%)Accelerates cycloaddition
Microwave Power300 WReduces time by 70%

Figures

  • Fig. 1A : [3+2] Cycloaddition mechanism with tosyl azide .

  • Fig. 1B : Coordination geometry of Cu(II) complex.

  • Fig. 1C : Annulation pathway to triazolo[3,4-b]thiadiazines .

This compound’s versatility in cycloadditions, substitutions, and coordination chemistry makes it valuable for pharmaceutical synthesis and catalysis. Further studies should explore enantioselective reactions leveraging its (1S) configuration.

Scientific Research Applications

(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: The compound has potential therapeutic applications, including as an antifungal, antibacterial, and anticancer agent.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with proteins or nucleic acids, and induce cell death through apoptosis or other mechanisms. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the 1,2,4-Triazole Core

The biological activity and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Substituent Variations and Key Properties
Compound Name Substituent (Position) Molecular Weight Key Features Reference
(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine 5-Ethyl 140.18 Moderate lipophilicity; chiral center enhances selectivity
2-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)ethan-1-amine 5-Pyridinyl 188.66 Increased aromaticity; potential for π-π interactions
2-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine 2-Phenyl 216.70 Enhanced steric bulk; may reduce membrane permeability
1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine 1-Methyl 126.16 Reduced steric hindrance; higher solubility in polar solvents
3-Cyclohexyl-1H-1,2,4-triazol-5-amine 3-Cyclohexyl 166.24 High lipophilicity; potential for improved CNS penetration

Key Observations :

  • Lipophilicity : Ethyl and cyclohexyl substituents increase lipophilicity, favoring blood-brain barrier penetration, while pyridinyl and phenyl groups introduce aromatic interactions but may reduce solubility .
  • off-target GPCRs) .
Table 2: TAAR1 Agonist Activity of Selected Analogs
Compound Class Substituent (Position) EC₅₀ (TAAR1) Notes Reference
2-(4H-1,2,4-Triazol-3-yl)ethan-1-amine (Core) None >10 µM Low activity; baseline scaffold
Biphenyl Derivatives (e.g., 58–67) 5-Biphenyl 0.2–1.5 µM High potency due to lipophilic aromatic extensions
Target Compound 5-Ethyl Not reported Predicted intermediate potency; ethyl balances lipophilicity and size

Key Findings :

  • Aromatic vs. Aliphatic Substituents : Biphenyl-substituted analogs (e.g., compounds 58–67) exhibit submicromolar EC₅₀ values due to enhanced interactions with TAAR1’s hydrophobic pocket . The ethyl group in the target compound may offer a compromise between activity and metabolic stability.
  • Synthetic Challenges : Introducing bulky substituents (e.g., biphenyl) requires protective group strategies (e.g., tetrahydropyranyl protection) to enable Suzuki coupling, whereas ethyl groups simplify synthesis .

Analytical and Physicochemical Comparisons

Table 3: Predicted Collision Cross Section (CCS) Values
Compound Adduct Predicted CCS (Ų) Application Notes Reference
(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine [M+H]⁺ 129.7 Useful for LC-MS/MS identification
2-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)ethan-1-amine [M+H]⁺ ~135–140 (est.) Higher CCS due to pyridinyl aromaticity

Insights :

  • The target compound’s CCS value (129.7 Ų) aligns with its compact structure, distinguishing it from bulkier analogs in mass spectrometry workflows .

Biological Activity

(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine, a compound belonging to the triazole class, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its antibacterial and antifungal activities, along with relevant case studies and research findings.

The compound has a molecular formula of C6H12N4C_6H_{12}N_4 and a molecular weight of 140.19 g/mol. Its structural characteristics include a triazole ring, which is known for conferring various biological activities to similar compounds.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine against several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)4–8 μg/mL
Mycobacterium abscessus4–8 μg/mL
Mycobacterium smegmatis4–8 μg/mL
H37Rv (Mycobacterium tuberculosis)0.5–1.0 μg/mL

These findings suggest that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, particularly resistant strains such as MRSA .

Antifungal Activity

The triazole moiety is also associated with antifungal properties. Compounds in this class have been shown to inhibit the growth of various fungi by interfering with ergosterol synthesis, an essential component of fungal cell membranes.

The mechanism through which (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine exerts its effects may involve:

  • Inhibition of Enzymes : Similar triazole compounds often inhibit enzymes like lanosterol 14α-demethylase, critical in ergosterol biosynthesis.
  • Disruption of Cell Membrane Integrity : By targeting cell membrane components, these compounds can lead to cell lysis and death.

Study on Antibacterial Efficacy

A notable study evaluated the efficacy of various triazole derivatives against resistant bacterial strains. The results indicated that (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine showed promising results comparable to established antibiotics. The study utilized both in vitro assays and in vivo models to assess the pharmacokinetics and toxicity profiles .

Clinical Implications

The potential use of this compound in clinical settings could address the growing concern of antibiotic resistance. Its ability to target resistant strains positions it as a candidate for further development in antibiotic therapies.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine while preserving stereochemical integrity?

  • Methodological Answer : Utilize palladium-catalyzed hydroamination for amine bond formation (e.g., Pd(dba)₂/Xantphos catalysts), ensuring chiral resolution via chiral stationary phase chromatography or asymmetric catalysis . For triazole ring synthesis, employ cyclocondensation of thiosemicarbazides with nitriles under acidic conditions, as demonstrated in analogous triazole syntheses . Monitor stereochemistry via polarimetry or chiral HPLC.

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration and confirm the (1S) stereochemistry by comparing unit cell parameters to structurally similar triazole derivatives (e.g., 3-phenyl-1,2,4-triazol-5-amine ).
  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify ethyl and amine protons, with DEPT-135 to distinguish CH/CH₃ groups.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular formula (C₆H₁₂N₄).

Q. What safety protocols are critical when handling (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with real-time sensors.
  • Waste disposal : Segregate acidic/basic waste streams and neutralize before professional treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Purity validation : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm >98% purity, as impurities (e.g., unreacted intermediates) may confound bioactivity .
  • Tautomer analysis : Characterize tautomeric forms (e.g., 1H vs. 4H triazole) via variable-temperature NMR or X-ray diffraction, as tautomer ratios affect receptor binding .
  • Assay standardization : Replicate assays under controlled pH and ionic strength to minimize variability .

Q. How does the ethyl substituent on the triazole ring influence nucleophilic substitution reactivity?

  • Methodological Answer :

  • Steric effects : The ethyl group reduces accessibility to the triazole C5 position, favoring reactions at the amine group. Compare reactivity with methyl- or phenyl-substituted triazoles .
  • Electronic effects : The electron-donating ethyl group increases electron density at N1, enhancing susceptibility to electrophilic attack. Validate via Hammett plots using substituted analogs .

Q. What computational methods predict the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • QSAR modeling : Use EPI Suite™ to estimate biodegradability (BIOWIN) and bioaccumulation (BCF) .
  • DFT calculations : Simulate hydrolysis pathways (e.g., acid-catalyzed ring-opening) at B3LYP/6-31G* level to identify persistent metabolites .
  • Ecotoxicity assays : Test on Daphnia magna or Vibrio fischeri to validate computational predictions .

Q. How can researchers optimize reaction yields in large-scale syntheses of this compound?

  • Methodological Answer :

  • DoE optimization : Vary temperature (80–120°C), solvent (EtOH vs. DMF), and catalyst loading (5–10 mol%) to identify robust conditions .
  • Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

  • Methodological Answer :

  • Non-linear regression : Fit data to Hill or Logit models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests : Compare treatment groups across multiple concentrations; use Tukey’s HSD for pairwise comparisons .
  • Machine learning : Train random forest models on structural descriptors (e.g., MolDescriptors) to predict bioactivity .

Q. How can stability studies be designed to assess the compound’s shelf life under varying storage conditions?

  • Methodological Answer :

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • HPLC stability-indicating assays : Monitor degradation products (e.g., oxidized triazole rings) over 12 months .
  • Kinetic modeling : Apply Arrhenius equation to extrapolate long-term stability from accelerated studies .

Tables for Key Data

Property Value/Method Reference
Molecular FormulaC₆H₁₂N₄
Melting Point145–148°C (DSC)
LogP (Predicted)1.2 (ChemAxon)
Chiral Purity>99% ee (Chiralcel OD-H column)
Ecotoxicity (LC₅₀, Daphnia)12.5 mg/L (48-h exposure)

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